(2-溴-6-氟-3-丙氧基苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

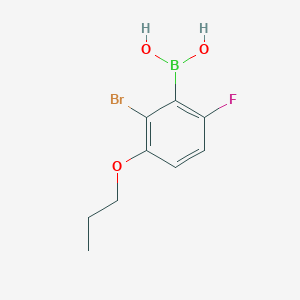

The compound "(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid" is a boronic acid derivative, which is a class of compounds known for their utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Boronic acids are known to form reversible covalent bonds with diols and other Lewis bases, making them versatile reagents in the formation of complex molecular structures . The presence of bromo and fluoro substituents on the aromatic ring can influence the reactivity and stability of the boronic acid, as seen in studies involving polyfluorophenylboronic acids .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of organolithium reagents or halodeboronation reactions. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile was achieved through the bromodeboronation of aryl boronic acids, demonstrating the generality of this transformation . Similarly, the synthesis of 3-borono-5-fluorobenzoic acid was described using a two-step reaction process starting from an organic lithium reagent . These methods highlight the importance of boronic acids as intermediates in the synthesis of various organic compounds.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is influenced by the substituents on the aromatic ring. Fluorination, for example, can enhance the stability of cyclic semianhydrides in fluorinated phenylenediboronic acids . The presence of fluorine and other substituents can also affect the acidity and structural behavior of these compounds, as seen in the study of o-phenylenediboronic acids . Additionally, the synthesis and characterization of new boron compounds with various fluorinated ligands have provided insights into the molecular geometries and reactivity of these species .

Chemical Reactions Analysis

Boronic acids participate in a variety of chemical reactions, most notably in cross-coupling reactions such as the Suzuki-Miyaura coupling. The coupling of aryl bromides with arylboronic acids, catalyzed by palladium complexes, is a key reaction in forming biaryl compounds . The reactivity of boronic acids in these reactions can be influenced by the presence of fluorine and other substituents, which can affect the rate of oxidative addition and transmetallation steps . The development of new palladium precatalysts has also enabled the fast coupling reactions of unstable polyfluorophenyl and heteroaryl boronic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are significantly impacted by their substituents. Tris(pentafluorophenyl)borane, a related boron compound, exhibits unique properties as a strong Lewis acid, catalyzing a variety of reactions including hydrometallation and alkylation . The fluorination of boronic acids can increase their acidity and influence their solid-state and solution structural properties . These properties are crucial for the application of boronic acids in the synthesis of complex organic molecules and materials .

科学研究应用

合成应用

取代吡啶和吡啶酮的多功能合成

- 5-溴-2-氟-3-吡啶基硼酸等硼酸被制备并用于与芳基碘化物的 Suzuki 反应,以生成单取代和双取代氟吡啶,这些氟吡啶可以进一步转化为吡啶酮 (Sutherland & Gallagher, 2003)。

氨基-3-氟苯基硼酸的合成

- 该化合物由 4-溴-2-氟苯胺合成,由于其低硼酸 pKa 值和用于聚合物附着的侧链胺的存在,在制造葡萄糖传感材料中具有应用 (Das et al., 2003)。

芳基硼酸的卤代硼脱卤

- 通过溴代硼脱卤合成 2-溴-3-氟苯腈证明了硼酸在有机合成中的潜力 (Szumigala et al., 2004)。

传感应用

荧光化学传感器

- 硼酸传感器由于其与二醇的相互作用,用于检测碳水化合物、生物活性物质和各种离子,展示了它们在疾病预防、诊断和治疗中的效用 (Huang et al., 2012)。

用于糖识别传感材料

- 苯基硼酸,包括氟代变体,与碳纳米管结合使用,由于它们与侧链二醇结合的能力,用于制造糖传感材料 (Mu et al., 2012)。

氟代硼化合物的性质和应用

- 这些化合物由于氟的吸电子特性,具有独特的性质,这对它们在传感、材料化学和医学中的应用至关重要 (Adamczyk-Woźniak & Sporzyński, 2022)。

属性

IUPAC Name |

(2-bromo-6-fluoro-3-propoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BBrFO3/c1-2-5-15-7-4-3-6(12)8(9(7)11)10(13)14/h3-4,13-14H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIRJDYNENADRSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Br)OCCC)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BBrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584581 |

Source

|

| Record name | (2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid | |

CAS RN |

849052-20-6 |

Source

|

| Record name | B-(2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849052-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-6-fluoro-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。